The compound "6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine have been extensively studied due to their potential therapeutic applications in various fields, including the treatment of type 2 diabetes and the development of novel pharmaceutical agents.
The study of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives has revealed their potential as novel agents to treat type 2 diabetes. The derivatives have been shown to possess excellent α-glucosidase inhibitory activity, which is a key target in the management of this disease. The most active compound in the series, 3o, was found to be around 10 times more potent than the standard drug acarbose, highlighting the therapeutic potential of these compounds1.
In pharmaceutical chemistry, the reactivity of pyrimidine derivatives with α-amino acid derivatives has been explored. The study involving 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones has shown that these compounds can undergo condensation processes with N-substituted amino acid derivatives to form azomethine ylides. Additionally, when reacted with N-unsubstituted amino acid derivatives, they can yield pyrimido[4,5-b]azepine derivatives through an intramolecular ene reaction. These reactions are dependent on the N-substituent patterns of the amino acid derivatives used, which opens up possibilities for the synthesis of a wide range of novel compounds with potential pharmaceutical applications2.
In the context of type 2 diabetes treatment, a new series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. These derivatives, including the most active compound 3o, have shown significant in vitro inhibition of yeast α-glucosidase, with IC50 values that are notably lower than that of the standard drug acarbose. The kinetic study of compound 3o indicates that it inhibits α-glucosidase in a competitive manner, suggesting that these derivatives could be potent agents in managing postprandial hyperglycemia by delaying the digestion of carbohydrates1.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2